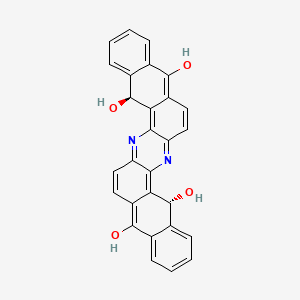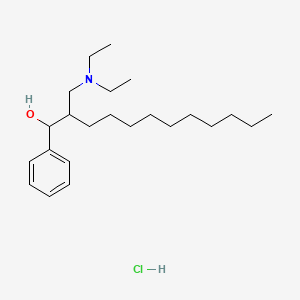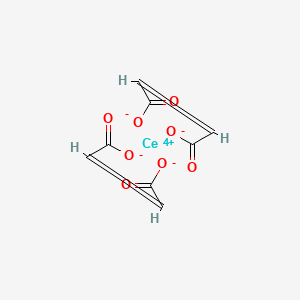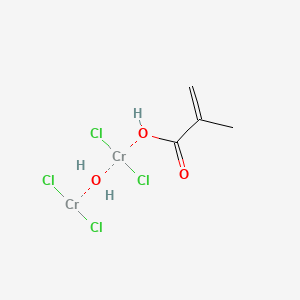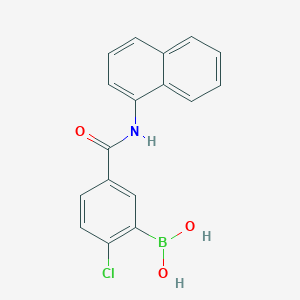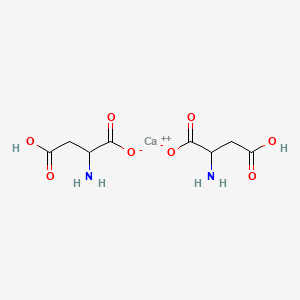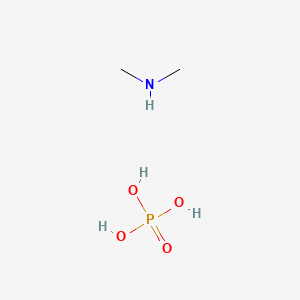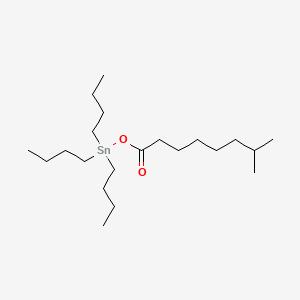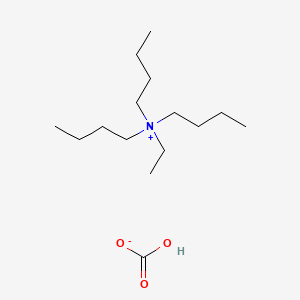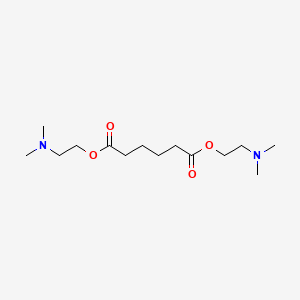
Bis(2-(dimethylamino)ethyl) adipate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-(dimethylamino)ethyl) adipate: is an organic compound with the molecular formula C18H36N2O4. It is a diester formed from the reaction of adipic acid and 2-(dimethylamino)ethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions:
Reaction of Sodium Dimethylaminoethanol and Sulfur Trioxide or Chlorosulfonic Acid: This method involves the reaction of sodium dimethylaminoethanol with sulfur trioxide or chlorosulfonic acid to produce Bis(2-(dimethylamino)ethyl) adipate.
Reaction of Trimethylamine with Dichloroethyl Ether or Dimethylaminoethoxyethyl Ether: In this method, trimethylamine reacts with dichloroethyl ether or dimethylaminoethoxyethyl ether to form the desired compound.
One-Step Synthesis of Dimethylamine and Monoethylene Glycol under Solid Catalyst: This method involves the one-step synthesis of dimethylamine and monoethylene glycol in the presence of a solid catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: Bis(2-(dimethylamino)ethyl) adipate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can also undergo reduction reactions, often using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involving this compound can occur, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: Bis(2-(dimethylamino)ethyl) adipate is used as a catalyst in various chemical reactions, particularly in the production of polyurethane foams .
Biology: In biological research, this compound is used as a reagent in the synthesis of various biomolecules and as a stabilizer in biochemical assays .
Medicine: In the medical field, this compound is explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations .
Industry: Industrially, this compound is used in the production of flexible polyurethane foams, coatings, adhesives, and sealants .
作用机制
The mechanism of action of Bis(2-(dimethylamino)ethyl) adipate involves its role as a tridentate ligand, assisting in the formation and stabilization of intermediates during chemical reactions . It interacts with molecular targets and pathways involved in catalysis and stabilization processes.
相似化合物的比较
- Bis(2-(diethylamino)ethyl) adipate
- Bis(2-(dimethylamino)ethyl) ether
- Bis(2-ethylhexyl) adipate
Comparison:
- Bis(2-(dimethylamino)ethyl) adipate is unique due to its specific molecular structure, which provides distinct catalytic properties and stability in various reactions.
- Bis(2-(diethylamino)ethyl) adipate has a similar structure but with diethylamino groups, which may result in different reactivity and applications .
- Bis(2-(dimethylamino)ethyl) ether is another related compound with similar catalytic properties but different applications in the production of polyurethane foams .
- Bis(2-ethylhexyl) adipate is primarily used as a plasticizer in the production of flexible plastics and has different chemical properties compared to this compound .
属性
CAS 编号 |
65169-69-9 |
|---|---|
分子式 |
C14H28N2O4 |
分子量 |
288.38 g/mol |
IUPAC 名称 |
bis[2-(dimethylamino)ethyl] hexanedioate |
InChI |
InChI=1S/C14H28N2O4/c1-15(2)9-11-19-13(17)7-5-6-8-14(18)20-12-10-16(3)4/h5-12H2,1-4H3 |
InChI 键 |
LQIWJZRUBHDHFH-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCOC(=O)CCCCC(=O)OCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



